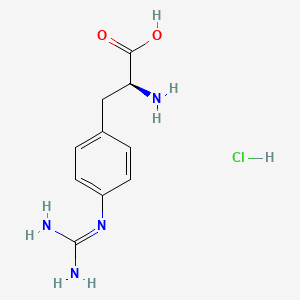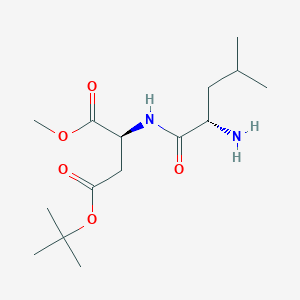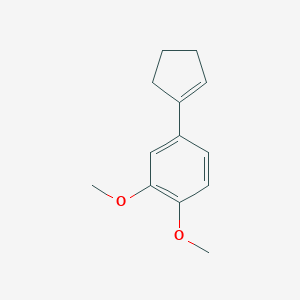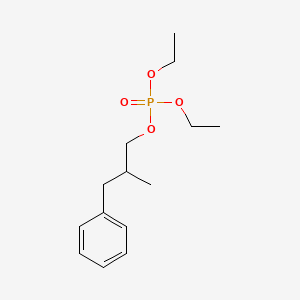
Diethyl 2-methyl-3-phenylpropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-methyl-3-phenylpropyl phosphate is an organophosphorus compound characterized by its unique structure, which includes a phosphate group attached to a diethyl ester and a phenylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-3-phenylpropyl phosphate typically involves the reaction of diethyl phosphite with 2-methyl-3-phenylpropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon in the 2-methyl-3-phenylpropyl chloride.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphate group into a phosphite group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl ester can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphite derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methyl-3-phenylpropyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-methyl-3-phenylpropyl phosphate involves its interaction with specific molecular targets, such as enzymes. The phosphate group can mimic the natural substrate of enzymes, leading to competitive inhibition. This interaction can disrupt normal enzymatic activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Diethyl phosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylphosphonate
Comparison: Diethyl 2-methyl-3-phenylpropyl phosphate is unique due to the presence of the 2-methyl-3-phenylpropyl moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
64887-54-3 |
|---|---|
Molekularformel |
C14H23O4P |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
diethyl (2-methyl-3-phenylpropyl) phosphate |
InChI |
InChI=1S/C14H23O4P/c1-4-16-19(15,17-5-2)18-12-13(3)11-14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
GRJFJPQSHNGQDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


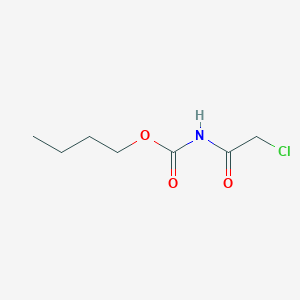
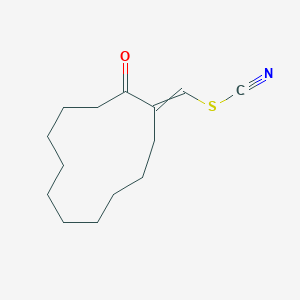

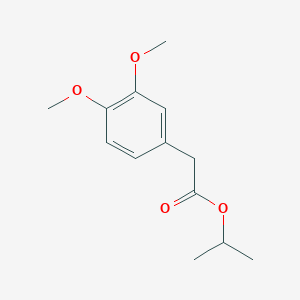
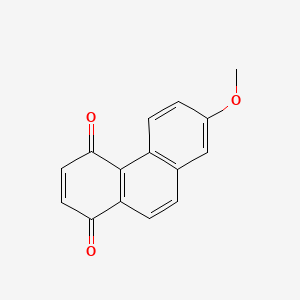
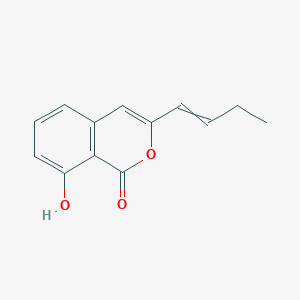
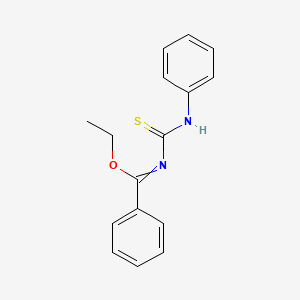
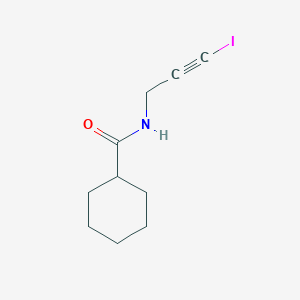
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
